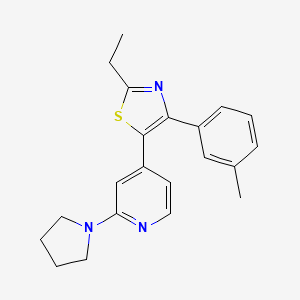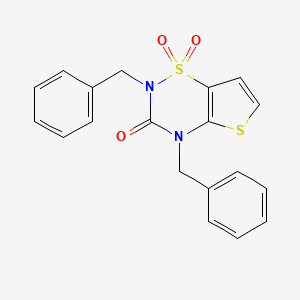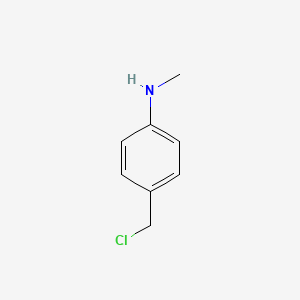
4-(Chloromethyl)-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-N-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group attached to the benzene ring and a methyl group attached to the nitrogen atom of the aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-N-methylaniline typically involves the chloromethylation of N-methylaniline. One common method involves the reaction of N-methylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with chloride ions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride or other Lewis acids can enhance the reaction rate and yield. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
化学反応の分析
Types of Reactions
4-(Chloromethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form N-methyl-4-nitroaniline using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro derivatives can be reduced back to the amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
科学的研究の応用
4-(Chloromethyl)-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive chloromethyl group.
Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals
作用機序
The mechanism of action of 4-(Chloromethyl)-N-methylaniline involves the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)aniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-methyl-4-nitroaniline: Contains a nitro group instead of a chloromethyl group.
4-(Bromomethyl)-N-methylaniline: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)-N-methylaniline is unique due to the presence of both the chloromethyl and N-methyl groups, which confer distinct reactivity and properties. The chloromethyl group is highly reactive towards nucleophiles, making it useful in various synthetic applications. The N-methyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
特性
CAS番号 |
496842-34-3 |
|---|---|
分子式 |
C8H10ClN |
分子量 |
155.62 g/mol |
IUPAC名 |
4-(chloromethyl)-N-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 |
InChIキー |
WHLWUSIHJYEHEK-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


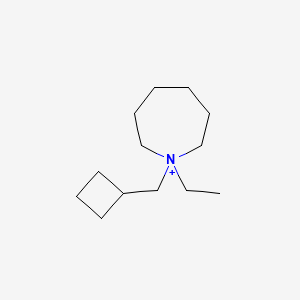
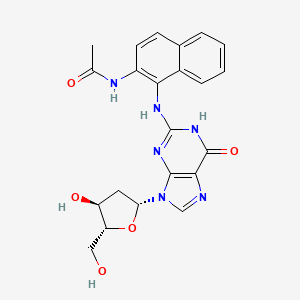
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
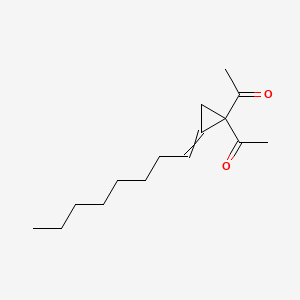
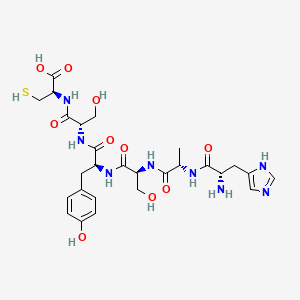
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
